1-Benzyl-4,4-difluoropiperidine

描述

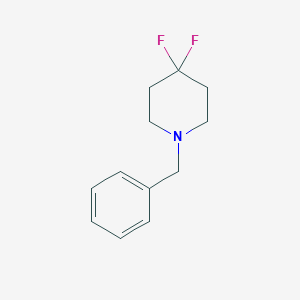

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-12(14)6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHRARQBWMKEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382314 | |

| Record name | 1-benzyl-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155137-18-1 | |

| Record name | 1-benzyl-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 155137-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Benzyl-4,4-difluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 1-Benzyl-4,4-difluoropiperidine, a valuable fluorinated building block in medicinal chemistry and drug development. The introduction of gem-difluoro groups into molecular scaffolds can significantly modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. This guide details a common synthetic pathway, provides explicit experimental protocols, and outlines the analytical techniques for structural confirmation and purity assessment.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the ketone intermediate, 1-Benzyl-4-piperidone, from a commercially available precursor. The second, crucial step is the geminal difluorination of the ketone at the C4 position of the piperidine ring.

The overall synthetic workflow is illustrated below.

Technical Guide: 1-Benzyl-4,4-difluoropiperidine (CAS: 155137-18-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4,4-difluoropiperidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups into molecular scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a scaffold for dopamine D4 receptor antagonists.

Chemical and Physical Properties

This compound is a substituted piperidine derivative. The presence of the benzyl group and the difluoro moiety at the 4-position of the piperidine ring are key structural features.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 155137-18-1 | [1] |

| Molecular Formula | C₁₂H₁₅F₂N | [2] |

| Molecular Weight | 211.26 g/mol | [2] |

| Physical State | Liquid | [2] |

| Relative Density | 1.1 | [2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related N-benzylpiperidines and fluorinated piperidines. A common approach involves the N-alkylation of 4,4-difluoropiperidine with benzyl bromide.

Experimental Protocol: Synthesis of this compound

This protocol is based on general N-alkylation procedures for piperidine derivatives.[3]

Materials:

-

4,4-Difluoropiperidine hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Free-basing of 4,4-difluoropiperidine: If starting from the hydrochloride salt, dissolve 4,4-difluoropiperidine hydrochloride in water and basify with a suitable base (e.g., 2M NaOH) to a pH > 10. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

N-Alkylation Reaction: To a solution of 4,4-difluoropiperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Work-up: Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel if necessary.

Diagram 1: Synthetic Workflow for this compound

A simplified workflow for the synthesis of this compound.

Analytical Methods

The characterization and purity assessment of this compound can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region), the benzylic methylene protons, and the piperidine ring protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzyl group and the piperidine ring. The carbon at the 4-position will exhibit a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will provide information about the fluorine environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the protonated molecule [M+H]⁺ would have an expected m/z of approximately 212.12.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the synthesized compound.

This is a general protocol that can be adapted for the analysis of this compound.[5]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the design of novel therapeutic agents, particularly for central nervous system (CNS) targets.

Dopamine D4 Receptor Antagonism

Research has shown that 4,4-difluoropiperidine derivatives can serve as potent and selective antagonists of the dopamine D4 receptor.[1][6][7] The dopamine D4 receptor is implicated in various neurological and psychiatric disorders, making it an attractive target for drug development.

The antagonism of the dopamine D4 receptor by compounds containing the this compound scaffold can be rationalized by key interactions within the receptor's binding pocket. The basic nitrogen of the piperidine ring is thought to form a crucial salt bridge with an aspartic acid residue (Asp115) in the receptor. The benzyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues, such as phenylalanine, within the binding site, contributing to the affinity and selectivity of the ligand.

Diagram 2: Simplified Dopamine D4 Receptor Antagonism Pathway

The antagonist blocks the dopamine D4 receptor, preventing downstream signaling.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related compounds such as 4,4-difluoropiperidine hydrochloride and other N-benzylpiperidine derivatives.[8][9]

Table 2: General Safety and Handling Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. |

| First Aid (General) | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. |

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics, especially for CNS disorders. Its unique structural features, imparted by the benzyl and gem-difluoro groups, make it an attractive scaffold for modulating the properties of lead compounds. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.

References

- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C12H15F2N) [pubchemlite.lcsb.uni.lu]

- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic and Synthetic Profile of 1-Benzyl-4,4-difluoropiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The introduction of the gem-difluoro group at the 4-position of the piperidine ring significantly influences the spectroscopic properties of the molecule. The following tables summarize the available and expected spectroscopic data for 1-Benzyl-4,4-difluoropiperidine.

Mass Spectrometry

Mass spectrometry data for this compound (Molecular Formula: C₁₂H₁₅F₂N) is predicted to show a molecular ion peak and several common adducts. The high-resolution mass spectrometry (HRMS) data is crucial for confirming the elemental composition.

| Adduct | Predicted m/z |

| [M+H]⁺ | 212.12453 |

| [M+Na]⁺ | 234.10647 |

| [M-H]⁻ | 210.10997 |

| [M]⁺ | 211.11670 |

| [M]⁻ | 211.11780 |

| [Data sourced from PubChem CID 2782811][1] |

NMR Spectroscopy

Detailed experimental NMR data for this compound is not publicly available. However, based on the analysis of structurally similar compounds, the expected chemical shifts are presented below.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the piperidine ring. The protons on the carbons adjacent to the fluorine atoms (C3 and C5) will exhibit coupling to the fluorine atoms.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzyl CH₂ | ~3.50 | Singlet |

| Piperidine CH₂ (C2, C6) | 2.50 - 2.70 | Triplet (t) |

| Piperidine CH₂ (C3, C5) | 1.90 - 2.20 | Triplet of triplets (tt) |

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will be characterized by signals for the benzyl group and the piperidine ring. The carbon atom bearing the two fluorine atoms (C4) will show a triplet due to C-F coupling. The adjacent carbons (C3 and C5) will also exhibit smaller C-F couplings.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 127 - 138 |

| Benzyl CH₂ | ~63 |

| Piperidine C2, C6 | ~52 |

| Piperidine C3, C5 | ~35 |

| Piperidine C4 | ~121 (triplet) |

¹⁹F NMR (Fluorine NMR)

The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal will be split into a triplet by the four adjacent protons on C3 and C5.

| Fluorine Atoms | Expected Chemical Shift (ppm) | Multiplicity |

| C4-F₂ | -90 to -110 | Triplet (t) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-N (Aliphatic Amine) | 1000 - 1250 | Medium |

| C-F | 1000 - 1400 | Strong |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the N-benzylation of 4,4-difluoropiperidine. The precursor, 4,4-difluoropiperidine, can be synthesized from 1-Boc-4-piperidone.

Step 1: Synthesis of 1-Boc-4,4-difluoropiperidine

This step involves the fluorination of the commercially available N-Boc-4-piperidone.

-

Materials:

-

N-Boc-4-piperidone

-

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve N-Boc-4-piperidone in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DAST (typically 1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Deprotection of 1-Boc-4,4-difluoropiperidine to yield 4,4-difluoropiperidine

The Boc protecting group is removed under acidic conditions.

-

Materials:

-

1-Boc-4,4-difluoropiperidine

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve 1-Boc-4,4-difluoropiperidine in DCM.

-

Add an excess of TFA or a solution of HCl.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over a suitable drying agent, and carefully concentrate under reduced pressure to obtain 4,4-difluoropiperidine. Note: 4,4-difluoropiperidine is volatile.

-

Step 3: N-Benzylation of 4,4-difluoropiperidine

The final step is the alkylation of the secondary amine with benzyl bromide.

-

Materials:

-

4,4-difluoropiperidine

-

Benzyl bromide

-

A suitable base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))

-

Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 4,4-difluoropiperidine in the chosen anhydrous solvent, add the base.

-

Add benzyl bromide dropwise to the stirring suspension.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid base.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude this compound by column chromatography.

-

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Use a suitable reference standard for chemical shift calibration (e.g., CFCl₃).

Mass Spectrometry

-

Instrumentation: A mass spectrometer capable of high-resolution analysis (e.g., ESI-TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

-

Analysis: Infuse the sample solution directly into the electrospray ionization (ESI) source and acquire the mass spectrum over an appropriate m/z range.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an attenuated total reflectance (ATR) accessory can be used.

-

Analysis: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

Spectroscopic Analysis Workflow

This diagram outlines the typical workflow for the spectroscopic characterization of the final compound.

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Benzyl-4,4-difluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Benzyl-4,4-difluoropiperidine. This document outlines the predicted spectral data, provides a general experimental protocol for NMR analysis of similar compounds, and includes visualizations to aid in the understanding of the molecular structure and its spectral characteristics.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds. This guide presents a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound, offering a valuable resource for researchers working with this and related molecules.

Disclaimer: The ¹H and ¹³C NMR data presented in this guide are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental verification is recommended for precise spectral assignments.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of analogous compounds, including various substituted piperidines and benzylamines.

¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.35 - 7.25 | m | - | 2H |

| H-3', H-4', H-5' | 7.35 - 7.25 | m | - | 3H |

| H-7 (CH₂) | ~3.60 | s | - | 2H |

| H-2, H-6 (CH₂) | ~2.70 | t | J(H,F) ≈ 7-8 | 4H |

| H-3, H-5 (CH₂) | ~2.00 | tt | J(H,H) ≈ 7-8, J(H,F) ≈ 13-15 | 4H |

¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C-1' (Quaternary) | ~138 | s |

| C-2', C-6' | ~129 | s |

| C-3', C-5' | ~128 | s |

| C-4' | ~127 | s |

| C-4 (CF₂) | ~122 | t (¹JCF ≈ 240-250 Hz) |

| C-7 (CH₂) | ~63 | s |

| C-2, C-6 (CH₂) | ~52 | t (²JCF ≈ 20-25 Hz) |

| C-3, C-5 (CH₂) | ~35 | t (³JCF ≈ 5-7 Hz) |

Structural and Spectral Correlations

The chemical structure of this compound with the numbering convention used for NMR assignments is shown below. The key correlations between the structure and the expected NMR signals are also illustrated.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-4,4-difluoropiperidine

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate world of drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This in-depth technical guide delineates the predicted mass spectrometry fragmentation pathways of 1-Benzyl-4,4-difluoropiperidine, a compound of interest to researchers and scientists in the pharmaceutical and chemical industries.

Due to the absence of publicly available experimental mass spectral data for this compound, this guide leverages established principles of mass spectrometry and the known fragmentation behavior of analogous structures, such as N-benzylpiperidines and fluorinated compounds, to construct a theoretical yet scientifically grounded fragmentation pattern. This predictive analysis serves as a vital resource for the identification, characterization, and quality control of this and structurally related molecules.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is anticipated to proceed through distinct pathways, primarily dictated by the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will be considered.

The molecular formula of this compound is C₁₂H₁₅F₂N, with a monoisotopic mass of approximately 211.12 Da.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization, the molecule is expected to undergo significant fragmentation. The primary fragmentation pathways are predicted to be:

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond between the benzyl group and the piperidine ring. This results in the formation of a stable benzyl cation at a mass-to-charge ratio (m/z) of 91. This fragment is often the base peak in the mass spectra of N-benzyl compounds.

-

Alpha-Cleavage: As a secondary amine derivative, alpha-cleavage adjacent to the nitrogen atom within the piperidine ring is another probable fragmentation route. This can lead to the loss of an ethyl radical from the piperidine ring, followed by further rearrangements.

-

Loss of Fluorine: Fragmentation involving the difluoropiperidine ring may include the loss of a fluorine atom (F•, 19 Da) or hydrogen fluoride (HF, 20 Da).

-

Piperidine Ring Fragmentation: The piperidine ring itself can undergo further fragmentation, leading to a series of smaller charged species.

Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a "soft" ionization technique that typically results in less fragmentation than EI. The primary ion observed is expected to be the protonated molecule [M+H]⁺ at m/z 212.12. Collision-Induced Dissociation (CID) of this precursor ion would likely induce fragmentation.

-

Loss of Benzyl Group: Similar to EI, the most prominent fragmentation in ESI-MS/MS is the loss of the benzyl group as toluene (C₇H₈, 92 Da) or a benzyl radical (C₇H₇•, 91 Da), leading to a fragment ion corresponding to the protonated 4,4-difluoropiperidine moiety.

-

Piperidine Ring Opening: Subsequent fragmentation of the difluoropiperidine ring can occur through ring-opening mechanisms.

Quantitative Data of Predicted Fragments

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures for both EI and ESI-MS/MS analysis of this compound.

| Ionization | Predicted m/z | Proposed Fragment Structure/Identity | Notes |

| EI/ESI | 91 | [C₇H₇]⁺ | Benzyl cation, likely the base peak in EI. |

| ESI | 212 | [C₁₂H₁₆F₂N]⁺ | Protonated molecule [M+H]⁺. |

| EI | 211 | [C₁₂H₁₅F₂N]⁺• | Molecular ion [M]⁺•. |

| EI/ESI | 120 | [C₅H₈F₂N]⁺ | Fragment resulting from the loss of the benzyl group. |

| EI | 192 | [C₁₂H₁₅FN]⁺• | Loss of a fluorine radical from the molecular ion. |

| EI | 191 | [C₁₂H₁₄FN]⁺ | Loss of HF from the molecular ion. |

Experimental Protocols

To acquire mass spectral data for this compound, the following general experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization are recommended.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

1. Sample Preparation:

- Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

- If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.

- Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injection Volume: 1 µL.

- Inlet Temperature: 250°C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Temperature Program:

- Initial temperature: 70°C, hold for 2 minutes.

- Ramp: 10°C/min to 280°C.

- Hold at 280°C for 5 minutes.

- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

- Ionization Mode: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Mass Range: m/z 40-500.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

1. Sample Preparation:

- Dissolve approximately 1 mg of this compound in 1 mL of a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water).

- Dilute the stock solution to a final concentration of 1-10 µg/mL.

- Add 0.1% formic acid to the final solution to promote protonation.

- Filter the solution through a 0.22 µm syringe filter into an LC vial.

2. LC-MS Instrumentation and Conditions:

- Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

- Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient:

- 5% B to 95% B over 5 minutes.

- Hold at 95% B for 2 minutes.

- Return to 5% B and equilibrate for 3 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 2 µL.

- Column Temperature: 40°C.

- Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

- Drying Gas Temperature: 325°C.

- Drying Gas Flow: 8 L/min.

- Nebulizer Pressure: 35 psi.

- Sheath Gas Temperature: 350°C.

- Sheath Gas Flow: 11 L/min.

- Capillary Voltage: 3500 V.

- Fragmentor Voltage: 175 V.

- Mass Range: m/z 50-1000.

- For MS/MS: Select the precursor ion [M+H]⁺ (m/z 212.12) and apply varying collision energies (e.g., 10, 20, 40 eV) to observe fragmentation.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

This comprehensive guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns, coupled with detailed experimental protocols, offer a robust framework for researchers engaged in the analysis and characterization of this and related novel chemical entities. The provided visualizations serve to clarify the complex fragmentation cascades, aiding in the rapid and accurate interpretation of mass spectral data.

An In-depth Technical Guide to the FTIR Spectroscopy of 1-Benzyl-4,4-difluoropiperidine Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4,4-difluoropiperidine is a significant structural motif in medicinal chemistry and drug development. The incorporation of a gem-difluoro group into the piperidine ring can profoundly influence the molecule's conformational preferences, pKa, metabolic stability, and lipophilicity, making it a valuable scaffold for designing novel therapeutic agents.[1][2] Accurate structural characterization is a critical step in the synthesis and development of such compounds. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying the key functional groups within a molecule, providing a unique "fingerprint" based on the vibrational frequencies of its covalent bonds.[3][4][5] This guide provides a detailed overview of the expected FTIR spectral features of this compound, a comprehensive experimental protocol for its analysis, and a visual workflow to aid researchers in their characterization efforts.

Data Presentation: Expected Vibrational Frequencies

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent parts: the monosubstituted benzene ring, the tertiary amine within the piperidine ring, the aliphatic methylene groups, and the gem-difluoro group. The following table summarizes the expected characteristic absorption bands for these functional groups. Note that the exact position of a peak can be influenced by the molecular environment and physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100–3000 | Medium-Weak | Aromatic C-H | Stretching |

| 3000–2850 | Strong | Aliphatic C-H (CH₂) | Asymmetric & Symmetric Stretching |

| ~1600, ~1580, ~1500 | Medium-Weak | Aromatic C=C | Ring Stretching |

| 1465–1450 | Medium | Aliphatic C-H (CH₂) | Scissoring (Bending) |

| 1335–1250 | Medium-Strong | Aromatic C-N | Stretching |

| 1250–1020 | Medium | Aliphatic C-N (Tertiary Amine) | Stretching |

| 1150–1000 | Strong | Aliphatic C-F | Stretching |

| 900–690 | Strong | Aromatic C-H | Out-of-Plane Bending |

| 770–735 & 710–685 | Strong | Monosubstituted Benzene | Out-of-Plane Bending |

Table 1: Expected characteristic FTIR absorption frequencies for the functional groups in this compound.[3][6][7][8][9][10][11]

Key Spectral Features to Note:

-

Absence of N-H Stretch: As a tertiary amine, a key identifying feature is the absence of any N-H stretching bands typically found between 3300-3500 cm⁻¹.[3][12]

-

Aromatic Region: The presence of sharp peaks just above 3000 cm⁻¹ indicates aromatic C-H stretching.[10][13] The characteristic C=C ring stretching bands around 1600-1500 cm⁻¹ and the strong out-of-plane (OOP) C-H bending bands in the 900-690 cm⁻¹ region confirm the monosubstituted benzene ring.[7][8]

-

Aliphatic Region: Strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the methylene groups in the piperidine and benzyl moieties.[6]

-

C-F Stretching: The gem-difluoro group is expected to produce strong absorption bands in the 1150-1000 cm⁻¹ region due to C-F stretching vibrations. This region can sometimes overlap with C-N and C-O stretching vibrations, so careful analysis is required.

Experimental Protocols

This section provides a detailed methodology for acquiring the FTIR spectrum of this compound, which is typically a solid at room temperature. The protocol is based on the use of a modern FTIR spectrometer equipped with an Attenuated Total Reflection (ATR) accessory, which is a common and convenient method for analyzing solid samples.

Objective: To obtain a high-quality FTIR spectrum of solid this compound for functional group identification.

Materials and Equipment:

-

FTIR Spectrometer (e.g., Agilent Cary 630, Bruker ALPHA, Nicolet Summit) with an ATR accessory (e.g., Diamond or ZnSe crystal).

-

Sample of this compound (solid powder).

-

Spatula.

-

Solvent for cleaning (e.g., Isopropanol or Ethanol).

-

Lint-free laboratory wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

-

Start the instrument control software.

-

Verify that the ATR accessory is clean and free from any previous sample residue. If necessary, clean the crystal surface by wiping it gently with a lint-free tissue moistened with isopropanol or ethanol, and then wipe it dry with a clean, dry tissue.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, secure the pressure clamp in the down position.

-

In the software, navigate to the background collection settings.

-

Set the measurement parameters. Typical settings are:

-

Scan Range: 4000 cm⁻¹ to 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans (co-adding scans improves the signal-to-noise ratio).

-

-

Initiate the background scan. The software will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation and Measurement:

-

Release the pressure clamp and place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula. Ensure the sample completely covers the crystal surface.

-

Lower the pressure clamp and apply firm, consistent pressure to ensure good contact between the sample and the ATR crystal. Do not over-tighten.

-

In the software, enter the sample identification information.

-

Using the same parameters as the background scan, initiate the sample scan. The instrument will direct the infrared beam through the ATR crystal, where it will interact with the sample, and the detector will measure the attenuated radiation.

-

-

Data Processing and Analysis:

-

Once the scan is complete, the software will display the final spectrum (in % Transmittance or Absorbance) after performing the background correction.

-

Visually inspect the spectrum for quality. Peaks should be sharp and well-defined, and the baseline should be relatively flat.

-

Use the software's tools to label the major peaks with their corresponding wavenumber values.

-

Compare the peak positions with the expected frequencies in Table 1 to identify the functional groups present in the molecule.

-

-

Cleaning:

-

After the analysis, release the pressure clamp and carefully remove the bulk of the solid sample with a wipe.

-

Thoroughly clean the ATR crystal surface with a lint-free wipe moistened with isopropanol or ethanol to remove any remaining residue. Ensure the crystal is completely clean and dry for the next user.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the FTIR analysis of this compound using an ATR accessory.

FTIR Analysis Workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Benzyl-4,4-difluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4,4-difluoropiperidine is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group at the 4-position of the piperidine ring can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and basicity. The N-benzyl group is a common protecting group and a structural motif in many biologically active compounds.[1] Understanding the chemical reactivity and stability of this scaffold is paramount for its effective utilization in the synthesis of novel therapeutics and for ensuring the quality, safety, and efficacy of drug candidates.

This technical guide provides a comprehensive overview of the known and predicted chemical reactivity and stability of this compound. It includes discussions on its intrinsic properties, potential degradation pathways, and recommended handling and storage conditions. Furthermore, this guide outlines detailed experimental protocols for assessing its stability and provides a framework for identifying potential degradation products.

Core Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various chemical environments.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅F₂N | [2] |

| Molecular Weight | 211.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid (predicted) | [3] |

| Boiling Point | Not available | |

| Melting Point | Not applicable (liquid at room temperature) | |

| pKa (of conjugate acid) | ~8.04 (Predicted for N-benzylpiperidine-4-carboxaldehyde) | [3] |

| LogP (predicted) | 2.9 | [2] |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay of its three key structural features: the tertiary amine of the piperidine ring, the benzylic position, and the gem-difluoro group.

Tertiary Amine Reactivity

The nitrogen atom in the piperidine ring is a tertiary amine, making it basic and nucleophilic. It readily reacts with acids to form the corresponding ammonium salts. The basicity of the piperidine nitrogen is influenced by the presence of the electron-withdrawing gem-difluoro group, which is expected to reduce its pKa compared to non-fluorinated analogs.

-

Salt Formation: Reacts with acids to form salts, such as the hydrochloride salt. This is a common strategy to improve the solubility and handling of amine-containing compounds.

-

Oxidation: Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides.[4][5] This is a common metabolic pathway for many amine-containing drugs and can also occur under oxidative stress conditions.[6][7] The N-benzyl group can also be susceptible to oxidative cleavage.

Benzylic Position Reactivity

The methylene bridge between the nitrogen and the phenyl group is a benzylic position, which is known to be reactive.

-

Oxidative Cleavage: The N-benzyl group can be cleaved under oxidative conditions. This de-benzylation reaction is a common synthetic transformation but can also be a degradation pathway.

-

Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation, a common deprotection strategy in organic synthesis.[8]

Gem-Difluoro Group Reactivity

The gem-difluoro group is generally considered to be chemically stable and serves to block metabolic oxidation at the 4-position of the piperidine ring.[9] However, under certain conditions, it can influence the reactivity of the molecule.

-

Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of adjacent functional groups.[10][11][12] This effect reduces the basicity of the piperidine nitrogen.

-

Stability: gem-Difluoro compounds are generally stable to hydrolysis and a range of chemical reagents.[9]

Chemical Stability and Potential Degradation Pathways

For a comprehensive understanding of the stability of this compound, forced degradation studies are essential. These studies intentionally expose the compound to harsh conditions to predict its long-term stability and identify potential degradation products. Based on the chemical functionalities present, the following degradation pathways are plausible:

Hydrolytic Degradation

Given the stability of the C-F and C-N bonds, this compound is expected to be relatively stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation may be possible, although likely slow.

Oxidative Degradation

Oxidative degradation is a significant potential pathway for this molecule.

-

N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide.

-

N-debenzylation: Oxidative cleavage of the benzyl group would yield 4,4-difluoropiperidine.

-

Benzyl Group Oxidation: The benzyl group itself could be oxidized to benzoic acid or other related products.

Photodegradation

Benzylamines can be susceptible to photodegradation.[13] Exposure to light, particularly UV light, could lead to the formation of radical species and subsequent degradation products. A potential photodegradation pathway could involve the homolytic cleavage of the benzylic C-N bond.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. The specific degradation products would depend on the temperature and the presence of oxygen or other reactive species.

A logical workflow for investigating these degradation pathways is presented below.

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Products

Based on the predicted degradation pathways, a number of potential degradation products could be formed. A summary of these is provided in Table 2.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Degradation Product | Chemical Structure |

| Oxidative (N-Oxidation) | This compound N-oxide | C₁₂H₁₅F₂NO |

| Oxidative (N-debenzylation) | 4,4-Difluoropiperidine | C₅H₉F₂N |

| Oxidative (Benzyl oxidation) | Benzoic acid | C₇H₆O₂ |

| Photolytic (C-N cleavage) | Benzyl radical and 4,4-difluoropiperidinyl radical (and subsequent products) | - |

The following diagram illustrates a potential oxidative degradation pathway.

Caption: Potential oxidative degradation pathways for this compound.

Excipient Compatibility

In the development of solid dosage forms, the compatibility of the active pharmaceutical ingredient (API) with various excipients is a critical consideration. While no specific excipient compatibility studies for this compound have been reported, potential interactions can be inferred based on its chemical structure.

-

Acidic and Basic Excipients: As a basic compound, it will react with acidic excipients. This could be a desired interaction to form a salt in situ, but uncontrolled reactions can lead to stability issues.

-

Oxidizing Excipients: Excipients that contain peroxides or other oxidizing impurities could promote the oxidative degradation of the molecule.[14]

-

Reducing Sugars: Although less likely to be a primary degradation pathway, the potential for Maillard reactions between the amine and reducing sugars (e.g., lactose) under certain conditions of heat and humidity should not be entirely dismissed, especially if there are any primary or secondary amine impurities present.[14]

A systematic approach to excipient compatibility testing is crucial during pre-formulation studies.

Experimental Protocols

The following are detailed, albeit generalized, experimental protocols for assessing the chemical reactivity and stability of this compound. These should be adapted based on the specific analytical methods and equipment available.

Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with UV or MS detector

-

Forced degradation chamber (for photostability and thermal studies)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound and 1 mL of the stock solution in a temperature-controlled oven at 80°C for 48 hours.

-

For the solid sample, dissolve a portion in the mobile phase for analysis. For the solution, dilute an aliquot with the mobile phase.

-

-

Photolytic Degradation:

-

Expose a known amount of the solid compound and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples as described for thermal degradation.

-

-

Analysis:

Excipient Compatibility Study

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Materials:

-

This compound

-

A selection of common pharmaceutical excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium, etc.)

-

Stability chambers (e.g., 40°C/75% RH)

-

HPLC system

Procedure:

-

Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also prepare a sample of the pure API.

-

Moisture Addition: For some samples, add a small amount of water (e.g., 5% w/w) to simulate high humidity conditions.

-

Storage: Store the samples in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

-

Analysis: At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by HPLC for the appearance of new peaks (degradation products) and any change in the peak area of the parent compound.

-

Evaluation: Compare the chromatograms of the binary mixtures with that of the pure API to identify any incompatibilities.

Handling and Storage

Based on the predicted reactivity, the following handling and storage recommendations are advised:

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture ingress and potential oxidation. Protect from light.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable building block in drug discovery, but its chemical reactivity and stability must be carefully considered. The tertiary amine and benzylic position are the most likely sites of degradation, particularly through oxidation. The gem-difluoro group is expected to be stable and may confer some metabolic advantages. This technical guide provides a framework for understanding and evaluating the stability of this compound. It is crucial for researchers and drug development professionals to conduct thorough forced degradation and excipient compatibility studies to ensure the development of safe and effective pharmaceutical products. The experimental protocols and potential degradation pathways outlined herein serve as a starting point for these critical investigations.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H15F2N) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. academic.oup.com [academic.oup.com]

- 7. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]

- 8. Spirodecanone - Wikipedia [en.wikipedia.org]

- 9. Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of 1-Benzyl-4,4-difluoropiperidine

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials.[1] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This guide provides a comprehensive overview of the theoretical application of TGA to 1-Benzyl-4,4-difluoropiperidine, a compound of interest in pharmaceutical and chemical research. The insights from TGA can be crucial for understanding the compound's thermal stability, which is vital for drug development, formulation, and storage.

Hypothetical Thermogravimetric Data

The thermal decomposition of this compound is expected to occur in multiple stages, corresponding to the cleavage of different chemical bonds. The benzyl group is anticipated to be the first to cleave, followed by the fragmentation of the difluoropiperidine ring.

| Temperature Range (°C) | Weight Loss (%) | Hypothetical Decomposed Fragment(s) |

| 150 - 250 | ~39% | Benzyl radical (C₇H₇•) |

| 250 - 400 | ~61% | Fragmentation of the 4,4-difluoropiperidine ring |

Experimental Protocol

The following is a generalized protocol for conducting a TGA experiment on a solid organic compound such as this compound. This protocol is based on standard TGA methodologies.[1][2][3][4]

1. Instrument and Sample Preparation:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: An inert crucible, typically made of alumina or platinum, is used to hold the sample. The crucible should be tared before adding the sample.

-

Sample: 5-10 mg of finely ground this compound is accurately weighed and placed into the crucible.[2]

2. Experimental Conditions:

-

Purge Gas: A high-purity inert gas, such as nitrogen or argon, is used to purge the furnace and prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.[2][3]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[3][4]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

3. Data Analysis:

-

The resulting TGA curve plots the percentage of weight loss on the y-axis against the temperature on the x-axis.

-

The derivative of the TGA curve (DTG curve) can be plotted to determine the temperatures at which the rate of mass loss is maximal.

-

The onset temperature of decomposition and the temperature of maximum decomposition rate provide insights into the thermal stability of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a thermogravimetric analysis experiment.

Hypothetical Thermal Decomposition Pathway

This diagram outlines a plausible thermal decomposition pathway for this compound under pyrolytic conditions.

Conclusion

While specific experimental TGA data for this compound is not currently available, this guide provides a foundational understanding of how thermogravimetric analysis can be applied to characterize its thermal properties. The hypothetical data and decomposition pathway, based on the known behavior of similar chemical structures, suggest a multi-step degradation process. Experimental verification is necessary to confirm these predictions and to fully elucidate the thermal decomposition mechanism of this compound. Such data would be invaluable for its application in drug development and materials science.

References

An In-depth Technical Guide to the X-ray Crystal Structure of 1-Benzyl-4,4-difluoropiperidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the synthesis, structural analysis, and biological significance of 1-Benzyl-4,4-difluoropiperidine hydrochloride, a compound of interest in medicinal chemistry due to the prevalence of the 4,4-difluoropiperidine motif in bioactive molecules. While the specific X-ray crystal structure data for this compound is not publicly available, this document outlines the necessary experimental protocols for its determination and contextualizes its importance.

Introduction

The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine scaffold has emerged as a valuable building block in the design of novel therapeutics. The N-benzyl protecting group is commonly employed during the synthesis of piperidine-containing compounds. Understanding the precise three-dimensional structure of key intermediates and final compounds, such as this compound hydrochloride, through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization

The synthesis of this compound hydrochloride can be achieved through a multi-step process, starting from readily available precursors. The hydrochloride salt is often prepared to improve crystallinity for X-ray diffraction analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common route to N-benzylated piperidones involves the reductive amination of a ketone. The subsequent fluorination and deprotection/re-benzylation would lead to the target compound. A plausible synthetic route is outlined below.

-

Step 1: Synthesis of 1-Benzyl-4-piperidone: 1-Benzyl-4-piperidone can be synthesized via the reaction of benzylamine with ethyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.

-

Step 2: Fluorination of 1-Benzyl-4-piperidone: The ketone at the 4-position can be fluorinated using a variety of reagents, such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents, to yield this compound.

-

Step 3: Formation of the Hydrochloride Salt: The free base, this compound, is dissolved in a suitable solvent like diethyl ether or dichloromethane. A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The resulting precipitate of this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Protocol 2: Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. For hydrochloride salts of piperidine derivatives, slow evaporation or vapor diffusion are common techniques.

-

Method: A saturated solution of this compound hydrochloride is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). The solution is filtered to remove any particulate matter.

-

Slow Evaporation: The filtered solution is left undisturbed in a loosely covered vial at a constant temperature, allowing the solvent to evaporate slowly over several days to weeks, promoting the growth of single crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

X-ray Crystallography Data

As of the latest literature search, the complete single-crystal X-ray diffraction data for this compound hydrochloride is not publicly available. The following tables are structured to present the data once it becomes accessible.

Table 1: Crystal Data and Structure Refinement

| Parameter | Data Not Available |

| Empirical formula | |

| Formula weight | |

| Temperature (K) | |

| Wavelength (Å) | |

| Crystal system | |

| Space group | |

| Unit cell dimensions | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Density (calculated) (g/cm³) | |

| Absorption coefficient (mm⁻¹) | |

| F(000) | |

| Crystal size (mm³) | |

| Theta range for data collection (°) | |

| Index ranges | |

| Reflections collected | |

| Independent reflections | |

| Completeness to theta = x° (%) | |

| Absorption correction | |

| Max. and min. transmission | |

| Refinement method | |

| Data / restraints / parameters | |

| Goodness-of-fit on F² | |

| Final R indices [I>2sigma(I)] | |

| R indices (all data) | |

| Largest diff. peak and hole (e.Å⁻³) |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C(x)-C(y) | Data Not Available |

| C(x)-N(y) | Data Not Available |

| C(x)-F(y) | Data Not Available |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C(x)-N(y)-C(z) | Data Not Available |

| F(x)-C(y)-F(z) | Data Not Available |

| C(x)-C(y)-C(z) | Data Not Available |

Biological Context: Dopamine D4 Receptor Antagonism

Derivatives of 4,4-difluoropiperidine have been investigated as potent and selective antagonists for the dopamine D4 receptor (D4R). The D4 receptor is implicated in various neurological and psychiatric disorders, and selective antagonists are of significant interest for therapeutic development. The 4,4-difluoro substitution can enhance metabolic stability and influence receptor binding affinity.

Signaling Pathway of Dopamine D4 Receptor

Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of an antagonist.

Experimental and Logical Workflows

General Workflow for X-ray Crystallography

The determination of a crystal structure using X-ray diffraction follows a well-established workflow, from sample preparation to data analysis and structure validation.

Methodological & Application

Synthetic Routes to 1-Benzyl-4,4-difluoropiperidine from 1-Benzyl-4-piperidone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-benzyl-4,4-difluoropiperidine, a valuable building block in medicinal chemistry, starting from 1-benzyl-4-piperidone. The geminal difluorination at the C4 position of the piperidine ring is a key transformation, and this guide outlines various effective fluorinating agents and reaction conditions to achieve this conversion.

Introduction

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine moiety is a sought-after scaffold in drug discovery. This document focuses on the conversion of the readily available 1-benzyl-4-piperidone to this compound, a key intermediate for the synthesis of various biologically active compounds.

Synthetic Strategies

The primary synthetic challenge in converting 1-benzyl-4-piperidone to this compound is the efficient and selective geminal difluorination of the ketone functionality. Several modern fluorinating reagents have proven effective for this transformation. The most common and effective reagents include diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and aminodifluorosulfinium salts such as XtalFluor-E®.

The general reaction scheme is as follows:

Figure 1. Overall synthetic transformation from 1-benzyl-4-piperidone.

This document will detail the protocols for using these reagents, along with a comparison of their reported yields and reaction conditions.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for different synthetic routes for the geminal difluorination of piperidone derivatives.

| Fluorinating Agent | Substrate | Yield (%) | Reaction Conditions | Reference |

| XtalFluor-E® / Et₃N·2HF | N-Cbz-4-piperidone | 87 | CH₂Cl₂, rt, 1 day | [1][2] |

| Deoxo-Fluor® | Diaryl Ketones | 63-86 | Neat, 90 °C, 24 h | [3] |

| DAST | General Ketones | Varies | Typically CH₂Cl₂, 0 °C to rt | [4][5] |

Note: The yield for the direct conversion of 1-benzyl-4-piperidone is not explicitly reported in the literature; the data for N-Cbz-4-piperidone provides a close approximation.

Experimental Protocols

Safety Precautions: Fluorinating reagents such as DAST and Deoxo-Fluor® are moisture-sensitive and can release hazardous HF gas upon contact with water. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Geminal Difluorination using XtalFluor-E®

This protocol is adapted from the successful fluorination of the closely related N-Cbz-4-piperidone and is expected to be effective for 1-benzyl-4-piperidone.[1][2]

Materials:

-

1-Benzyl-4-piperidone

-

XtalFluor-E® ([Et₂NSF₂]BF₄)

-

Triethylamine dihydrofluoride (Et₃N·2HF)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (0.2 M) in a plastic or Teflon flask under a nitrogen atmosphere, add XtalFluor-E® (1.5 eq).

-

Carefully add triethylamine dihydrofluoride (Et₃N·2HF) (1.5 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Outcome: Based on the fluorination of N-Cbz-4-piperidone, a high yield (approximately 87%) of the desired product is anticipated, with good selectivity over the elimination byproduct.[1][2]

Protocol 2: Geminal Difluorination using Deoxo-Fluor®

This protocol is a general procedure for the geminal difluorination of ketones and can be adapted for 1-benzyl-4-piperidone.[3][6]

Materials:

-

1-Benzyl-4-piperidone

-

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)

-

Dichloromethane (CH₂Cl₂), anhydrous (optional, for less reactive ketones)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flask containing 1-benzyl-4-piperidone (1.0 eq), add Deoxo-Fluor® (2.0-3.0 eq) at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. For less reactive substrates, the reaction can be carried out in a solvent such as dichloromethane.

-

After cooling to room temperature, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome: Deoxo-Fluor® is a powerful fluorinating agent, and this reaction is expected to provide the desired gem-difluoride in good yield.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2. General experimental workflow for the synthesis.

Characterization Data

While specific experimental data for this compound is not widely published, the following are the expected NMR shifts based on the structure and data from similar compounds.

This compound

-

¹H NMR (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H), 3.55 (s, 2H, N-CH₂-Ph), 2.60 (t, J = 5.5 Hz, 4H, N-CH₂), 2.05 (tt, J = 14.0, 5.5 Hz, 4H, CH₂-CF₂).

-

¹³C NMR (CDCl₃): δ 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 122.0 (t, J = 240 Hz, CF₂), 63.0 (N-CH₂-Ph), 50.0 (t, J = 4.0 Hz, N-CH₂), 35.0 (t, J = 25 Hz, CH₂-CF₂).

-

¹⁹F NMR (CDCl₃): A triplet is expected in the typical range for geminal difluoroalkanes.

Researchers should obtain and interpret their own analytical data to confirm the structure and purity of the synthesized compound.

References

Application Notes and Protocols: The Use of 1-Benzyl-4,4-difluoropiperidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-4,4-difluoropiperidine scaffold is a valuable building block in modern medicinal chemistry. The introduction of the gem-difluoro group at the 4-position of the piperidine ring can significantly modulate the physicochemical and pharmacological properties of drug candidates. This structural modification can alter basicity, lipophilicity, metabolic stability, and conformation, often leading to improved potency, selectivity, and pharmacokinetic profiles. These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the development of dopamine D4 receptor antagonists, and provide detailed protocols for its synthesis and biological evaluation.

Key Applications in Medicinal Chemistry

The N-benzyl piperidine (N-BP) motif is a privileged structure in drug discovery due to its three-dimensional nature and ability to engage in crucial cation-π interactions with target proteins.[1] The incorporation of a 4,4-difluoro substitution offers a strategic advantage in fine-tuning molecular properties.

Dopamine D4 Receptor Antagonists

Derivatives of this compound have been identified as potent and selective antagonists of the dopamine D4 receptor (D4R).[2] The D4 receptor, a G protein-coupled receptor (GPCR), is a significant target for the treatment of various central nervous system (CNS) disorders.[2][3] The 4,4-difluoropiperidine moiety in these antagonists plays a crucial role in optimizing their binding affinity and selectivity.

Acetylcholinesterase (AChE) Inhibitors

The broader class of 1-benzylpiperidine derivatives has shown significant promise as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4] While specific examples using the 4,4-difluoro analog are less reported, this scaffold presents an opportunity for the design of novel AChE inhibitors with potentially improved properties.

Sigma-1 Receptor Ligands

1-Benzylpiperidine derivatives are also known to be high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions.[4] The 4,4-difluoro substitution can be explored to modulate the affinity and selectivity of these ligands for the sigma-1 receptor subtype.

Quantitative Data

The following table summarizes the in vitro binding affinities of a series of 4,4-difluoropiperidine derivatives as dopamine D4 receptor antagonists.[2]

| Compound ID | Structure | D4R Kᵢ (nM) |

| 8b | 3,4-difluorophenyl ether derivative | 5.5 |

| 8c | 3-methyl-4-fluorophenyl ether derivative | 13 |

| 9s | 5-N-methylindazole with 4-fluorophenoxy | 1.0 |

| 9t | 5-N-methylindazole with 3-fluorophenoxy | 3.0 |

| 9cc | 6-chloro-2-imidazo[1,2-b]pyridazine with 3,4-difluorophenyl | 2.6 |

| 9dd | 6-chloro-2-imidazo[1,2-b]pyridazine with 3-fluorophenyl | 5.5 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 1-benzyl-4-piperidone.

Step 1: Synthesis of 1-Benzyl-4-piperidone [5][6]

-

Materials: 4-piperidone monohydrate hydrochloride, anhydrous potassium carbonate, dry N,N-dimethylformamide (DMF), benzyl bromide, ethyl acetate, water, brine, anhydrous sodium sulfate.

-

Procedure:

-

Stir a mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF for 30 minutes at room temperature.[6]

-

Add benzyl bromide (1.15 equivalents) dropwise to the reaction mixture.[6]

-

Heat the reaction mixture at 65°C for 14 hours.[6]

-

Cool the mixture to room temperature, filter, and quench with ice water.[6]

-

Extract the product with ethyl acetate. Combine the organic layers and wash sequentially with water and brine.[6]

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 1-benzyl-4-piperidone.[6]

-

Step 2: Fluorination of 1-Benzyl-4-piperidone

-

Materials: 1-Benzyl-4-piperidone, Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) or other suitable fluorinating agent, anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.